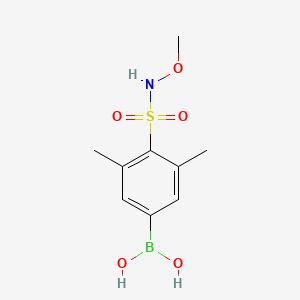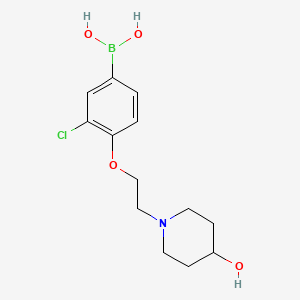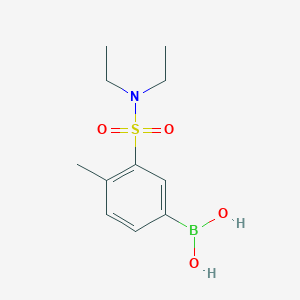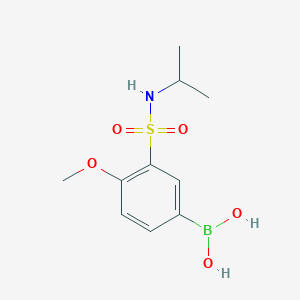
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride
Descripción general
Descripción
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is a chemical compound with the CAS Number: 870820-71-6 . It has a molecular weight of 318.71 and its molecular formula is C12H15ClN2O6 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14N2O6.ClH/c1-8(15)19-7-11(13)12(16)20-6-9-2-4-10(5-3-9)14(17)18;/h2-5,11H,6-7,13H2,1H3;1H/t11-;/m0./s1 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 318.71 , and its molecular formula is C12H15ClN2O6 .Aplicaciones Científicas De Investigación
Serine Hydrolase Targets of Organophosphorus Toxicants
Research has shown that acetylcholinesterase (AChE) and several other serine hydrolases could be potential toxicological targets of organophosphorus (OP) compounds, which include certain nitrobenzyl derivatives. The study highlights the diverse functions of serine hydrolases and their unique inhibitory profiles when exposed to OP compounds, emphasizing the importance of understanding these interactions for developing safer pesticides and therapeutic agents (Casida & Quistad, 2005).
Photosensitive Protecting Groups
A review of photosensitive protecting groups, including nitrobenzyl derivatives, showcases their promising applications in synthetic chemistry. These groups, such as 2-nitrobenzyl, are crucial for the development of light-sensitive compounds that have potential applications in photon-based electronics and other advanced materials. The versatility and promise of these compounds underscore their significance in innovative scientific research (Amit, Zehavi, & Patchornik, 1974).
Advanced Oxidation Processes
In the context of environmental science, research on the degradation pathways of contaminants, including those involving nitrobenzyl compounds, highlights the role of advanced oxidation processes (AOPs) in mitigating environmental pollution. This study underlines the effectiveness of AOPs in breaking down complex organic compounds, potentially including nitrobenzyl derivatives, into less harmful by-products, thus contributing to cleaner water and air (Qutob et al., 2022).
Safety and Hazards
The compound is associated with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P260, P270, P280, P402 + P404 , suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and store in a dry place and store in a closed container .
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl (2S)-3-acetyloxy-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6.ClH/c1-8(15)19-7-11(13)12(16)20-6-9-2-4-10(5-3-9)14(17)18;/h2-5,11H,6-7,13H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZHJUOZKFPKHA-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid](/img/structure/B1434236.png)

